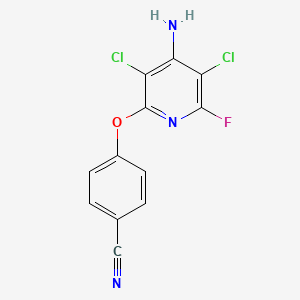

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile (4-ADCPB) is an organofluorine compound belonging to the family of pyridyloxybenzenecarbonitriles. It is a white solid that is soluble in organic solvents and is highly stable in aqueous solutions. 4-ADCPB has been used in a variety of applications due to its unique properties, including its ability to act as a catalyst, its low toxicity, and its stability.

Applications De Recherche Scientifique

Synthesis and Reactivity

- The synthesis and reactivity of related pyridinecarbonitrile compounds have been explored. For instance, derivatives of dihydroxy-methyl-pyridinecarbonitrile have been studied for their potential in creating new compounds via chloro analogs (Katritzky et al., 1995).

Pyrrole Derivatives Synthesis

- The annulation of pyrrole rings in similar acylpyridine dicarbonitriles, involving ortho-ketonitrile fragments and preserving halogen atoms, demonstrates another facet of chemical reactivity relevant to such compounds (Grigor’ev et al., 2019).

Antibacterial Activity

- Certain derivatives of amino-pyridinecarbonitrile have been synthesized and evaluated for their antibacterial activity. This includes the study of pyrazolo[3,4-d]pyrimidine derivatives synthesized from similar compounds, demonstrating potential biological applications (Rostamizadeh et al., 2013).

Fluorescence Properties

- Research into the fluorescence properties of similar compounds, like 3-pyridinecarbonitriles with amino acid function, shows potential for these compounds in fluorescence and antibacterial applications (Girgis et al., 2004).

Photopolymerization Processes

- The role of similar benzene dicarbonitrile derivatives in photoredox photoinitiating systems for 3D printing photopolymerization processes suggests applications in material sciences and engineering (Tomal et al., 2019).

Synthesis of Isothiazolo Pyrimidines

- Novel synthesis methods using related pyrimidine-3-carbonitriles have been developed for creating biologically active molecules, indicating the versatility and potential of these compounds in drug development and biological studies (Chang et al., 2003).

Synthesis of Pyrrolo Pyridines

- New pyrrolo[2,3-b]pyridine scaffolds have been synthesized from related compounds, characterized for their biological activity, indicating a pathway for drug discovery and pharmacological research (Sroor, 2019).

Propriétés

IUPAC Name |

4-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2FN3O/c13-8-10(17)9(14)12(18-11(8)15)19-7-3-1-6(5-16)2-4-7/h1-4H,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJINSKTXUYLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=NC(=C(C(=C2Cl)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)

![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2576760.png)

![3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2576762.png)